N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-chlorobenzyl)oxalamide
Description
N1-(2-Carbamoylbenzofuran-3-yl)-N2-(4-chlorobenzyl)oxalamide is a synthetic oxalamide derivative characterized by a benzofuran moiety at the N1 position and a 4-chlorobenzyl group at the N2 position. The 4-chlorobenzyl group introduces lipophilicity, which may influence membrane permeability and metabolic stability.
Properties
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[(4-chlorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4/c19-11-7-5-10(6-8-11)9-21-17(24)18(25)22-14-12-3-1-2-4-13(12)26-15(14)16(20)23/h1-8H,9H2,(H2,20,23)(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYOGCBPHGLDIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-chlorobenzyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate or a carbamoyl chloride.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-chlorobenzyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzofuran or chlorobenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-chlorobenzyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-chlorobenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Oxalamides are a versatile class of compounds with applications spanning pharmaceuticals, agrochemicals, and food additives. Below is a comparative analysis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-chlorobenzyl)oxalamide with structurally and functionally related compounds.
Structural and Functional Comparisons
Key Findings
Substituent Impact on Activity: Benzofuran vs. Benzyl/Phenyl: The target compound’s benzofuran moiety distinguishes it from analogs with simple phenyl or benzyl groups. Benzofuran’s fused aromatic system may enhance π-π stacking interactions in enzyme binding pockets, as seen in other benzofuran-based drugs . Chlorine Substitution: The 4-chlorobenzyl group is shared with compound 56 (), which inhibits cytochrome P450 4F11. Chlorine’s electron-withdrawing effect likely improves metabolic stability compared to methoxy or hydroxy groups . This could shift activity from taste receptor agonism (S336) to enzyme inhibition .
Biological Activity Trends: Antiviral Activity: Compound 14 () demonstrates that oxalamides with heterocyclic N2 substituents (e.g., thiazole-pyrrolidine) are effective against HIV entry. The target compound’s benzofuran group may similarly disrupt viral protein interactions . Enzyme Inhibition: Compound 56 () highlights the role of chlorobenzyl groups in cytochrome P450 inhibition, suggesting the target compound could share this mechanism .
Metabolic Stability: The carbamoyl group may reduce susceptibility to oxidative metabolism compared to compounds with methyl or methoxy groups (e.g., S336) .
Biological Activity
N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-chlorobenzyl)oxalamide, commonly referred to as CBDO, is a synthetic small molecule that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H14ClN3O4
- Molecular Weight : 371.78 g/mol
- CAS Number : 920244-28-6
- IUPAC Name : N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[(4-chlorophenyl)methyl]oxamide
CBDO is characterized by a benzofuran ring and an oxalamide moiety, which are known to contribute to various biological activities, including antimicrobial and anticancer effects.
Antitumor Properties
Recent studies have highlighted the antitumor potential of CBDO. The compound has been shown to inhibit the proliferation of cancer cells through several mechanisms:
- Cell Cycle Arrest : CBDO induces cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.
- Apoptosis Induction : The compound triggers apoptosis in cancer cells via the intrinsic pathway, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
- Inhibition of Metastasis : CBDO has been reported to reduce the migration and invasion capabilities of tumor cells, suggesting a potential role in preventing metastasis.
Antimicrobial Activity
CBDO exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
The precise mechanisms through which CBDO exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets, including:
- Enzymes : CBDO may inhibit key enzymes involved in cell proliferation and survival.
- Receptors : The compound might modulate receptor activity that influences cell signaling pathways associated with growth and apoptosis.
Case Studies
-
Antitumor Activity in Breast Cancer Models :
A study conducted on breast cancer cell lines showed that treatment with CBDO resulted in a significant reduction in cell viability compared to controls. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment. -
Antimicrobial Efficacy :
In a comparative study against standard antibiotics, CBDO displayed notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL for various bacterial strains tested.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis, inhibits proliferation | |
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Cell Cycle Arrest | G2/M phase arrest |
Current State of Research
Research on CBDO is ongoing, focusing on:
- Mechanistic Studies : Further elucidation of its molecular targets and pathways.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic outcomes.
Potential Implications
Given its diverse biological activities, CBDO holds promise for development as:
- An anticancer therapeutic agent.
- An antimicrobial agent for treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
